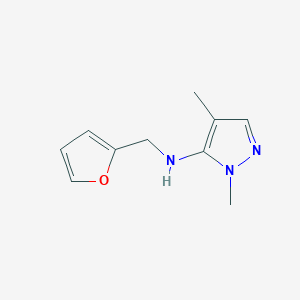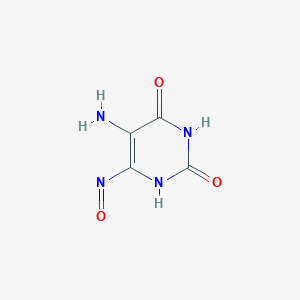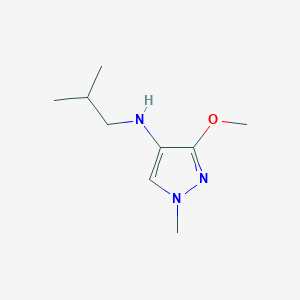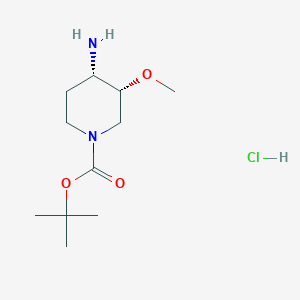![molecular formula C11H21NO4 B11728363 tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate](/img/structure/B11728363.png)
tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate: is a complex organic compound with a unique structure that includes an oxirane ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an epoxide derivative. The reaction conditions often include the use of solvents like methylene chloride or chloroform and may require catalysts to facilitate the reaction. The process generally involves cooling the reaction mixture to low temperatures and then gradually warming it to room temperature to complete the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Diols.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in probing biological pathways .
Medicine: In medicine, this compound is explored for its potential as a drug intermediate. Its stability and reactivity make it a candidate for developing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the oxirane ring.
tert-Butyl N-[(2R,4R)-2-methyloxan-4-yl]carbamate: A compound with a similar carbamate group but different ring structure.
Uniqueness: The presence of both the oxirane ring and the carbamate group in tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate makes it unique. This combination allows for diverse reactivity and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-8(5-14-6-9-7-15-9)12-10(13)16-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,13)/t8-,9-/m1/s1 |
InChI Key |
GXJWOVWRSONIKJ-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@H](COC[C@@H]1CO1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(COCC1CO1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine](/img/structure/B11728286.png)




![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11728300.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11728305.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728321.png)
![Benzyl[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11728325.png)

![imino[N'-(2-methoxyphenyl)carbamimidamido]methanaminium](/img/structure/B11728342.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728353.png)
![5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11728360.png)
